1-(3-Chlorophenyl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNYPJMEQHTAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370121 | |
| Record name | 3-Chlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-60-5 | |
| Record name | 3-Chlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl Propan 2 One
Established Synthetic Routes and Reaction Mechanisms
The synthesis of 1-(3-chlorophenyl)propan-2-one can be achieved through several well-documented chemical pathways. These methods often start from readily available precursors and involve fundamental organic reactions.
Derivatization from Phenylpropanone via Halogenation Processes
A primary route to this compound involves the direct halogenation of a phenylpropanone precursor. This electrophilic aromatic substitution introduces a chlorine atom onto the phenyl ring. The specifics of this process, such as the choice of halogenating agent and catalyst, are crucial for directing the substitution to the desired meta position and achieving high yields. For instance, the bromination of 3-chlorophenylpropanone has been described using liquid bromine in a suitable solvent. smolecule.com
Another approach involves the Friedel-Crafts acylation of a substituted benzene. For example, the synthesis of a related compound, 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one, begins with the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene using chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. vulcanchem.com A similar principle can be applied to synthesize this compound.
Conversion from Substituted Benzaldehydes and Acetone (B3395972) Analogues through Condensation and Subsequent Oxidation/Reduction Sequences
A versatile and widely employed method for constructing the this compound backbone is through the condensation of 3-chlorobenzaldehyde (B42229) with acetone or its equivalents. This reaction typically proceeds via an aldol (B89426) condensation mechanism under basic conditions, often using sodium hydroxide, to form an intermediate α,β-unsaturated ketone. ijrpc.com Subsequent chemical transformations, such as reduction or oxidation, can then be employed to yield the target molecule.
For example, 3-chlorobenzaldehyde can be reacted with acetone to produce 1-(3-chlorophenyl)-1,2-propanedione. In a different pathway, the reaction of 3-chlorobenzaldehyde with nitroethane in the presence of a base can be a step towards synthesizing related compounds like 2-amino-1-(3-chlorophenyl)propan-1-one. A multi-step process starting from 2-bromo-3'-chloropropiophenone (B15139) involves hydrolysis to form 1-(3-chlorophenyl)-2-hydroxypropan-1-one (B195634), which is then oxidized and subsequently reduced to yield the desired product. google.com
| Starting Materials | Reagents/Conditions | Intermediate/Product | Reference |
| 3-Chlorobenzaldehyde, Acetone | Base (e.g., NaOH) | Aldol condensation product | |
| 3-Chlorobenzaldehyde, Acetone | - | 1-(3-Chlorophenyl)-1,2-propanedione | |
| 2-Bromo-3'-chloropropiophenone | 1. Hydrolysis; 2. Oxidation; 3. Reduction | This compound | google.com |
| 3-Chlorobenzaldehyde, Nitroethane | Base | Intermediate for 2-amino-1-(3-chlorophenyl)propan-1-one |
Stereoselective Synthesis Approaches for Chiral Derivatives
The synthesis of chiral derivatives of this compound is of significant interest, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. Various strategies have been developed to achieve high enantioselectivity.
Asymmetric reduction of a prochiral ketone precursor is a common approach. This can be accomplished using chiral catalysts. For instance, the asymmetric reduction of 1-(3-chlorophenyl)-1,2-diketone can be achieved using a chiral (S)-BINAP-RuCl₂ catalyst with hydrogen gas to selectively reduce one of the carbonyl groups.
Biocatalysis offers an environmentally friendly and highly selective alternative. Alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus brevis can reduce 1-(3-chlorophenyl)-1,2-diketone to the (S)-alcohol with high fidelity. Similarly, ADHs from the Thermoanaerobacter genus have been used for the stereoselective reduction of related chloropropanones. google.com Dynamic kinetic resolution (DKR) is another powerful technique that combines in-situ racemization of the starting material with an enzymatic resolution step, theoretically allowing for a 100% yield of the desired enantiomer. This has been demonstrated using Lipase B from Candida antarctica (CAL-B) in conjunction with a racemization catalyst like Shvo's catalyst. google.com
Chiral resolution through the formation of diastereomeric salts is a classical method. A racemic mixture of a hydroxy precursor can be reacted with a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.
Advanced Synthetic Strategies and Process Optimization Studies
Catalytic Systems and Reaction Kinetics in this compound Synthesis
The choice of catalyst significantly impacts the efficiency and selectivity of the synthesis. In condensation reactions starting from 3-chlorobenzaldehyde and acetone, the strength of the base catalyst influences the reaction rate and the formation of byproducts. vulcanchem.com For stereoselective syntheses, the development of highly active and selective catalysts is a major area of research. For example, in asymmetric reductions, the catalyst loading, pressure of the reducing agent (e.g., hydrogen gas), and reaction temperature are critical parameters that are optimized to maximize yield and enantiomeric excess.
Reaction kinetics are studied to understand the mechanism and to control the reaction. For instance, in the oxidation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one to 1-(3-chlorophenyl)propane-1,2-dione, controlling the temperature and reaction time is crucial to prevent over-oxidation to 3-chlorobenzoic acid. google.com
Solvent Selection and Sustainable Chemistry Considerations in Industrial-Scale Production
Solvent selection is a critical factor in industrial processes, influencing reaction rates, product purification, and environmental impact. vulcanchem.com For Grignard reactions used in the synthesis of related compounds, solvents like diethyl ether and tetrahydrofuran (B95107) (THF) have been used, but their flammability and water solubility can pose challenges for industrial-scale manufacturing. googleapis.comgoogle.com This has led to the exploration of alternative solvents like methyl tetrahydrofuran, which offers a better safety profile and reduced environmental impact. googleapis.comgoogle.com
| Optimization Parameter | Considerations | Examples | Reference |
| Catalyst | Activity, selectivity, cost | (S)-BINAP-RuCl₂, Alcohol Dehydrogenases, Lipase B | |
| Reaction Kinetics | Temperature, time, concentration | Controlled oxidation to prevent side products | google.com |
| Solvent | Safety, environmental impact, purification | Methyl tetrahydrofuran as a greener alternative to THF | googleapis.comgoogle.com |
| Sustainability | Waste reduction, energy efficiency | Biocatalysis, ultrasound irradiation, one-pot synthesis | semanticscholar.orgmetu.edu.tr |
Alpha-Halogenation Reactions to Yield Key Intermediates (e.g., 2-Bromo-1-(3-Chlorophenyl)propan-1-one)
Synthesis of Structural Analogues and Functionalized Derivatives of this compound
A wide range of structural analogues and functionalized derivatives of this compound have been synthesized for various research purposes, including pharmaceutical development.
One significant class of derivatives is the morpholinols. For example, 2-aryl-3-alkyl-5-methyl-2-morpholinols can be synthesized from the reaction of chiral 2-aminopropan-1-ol with 2-bromo-1-(3-chlorophenyl)propan-1-one. cdnsciencepub.com These compounds have been investigated for their antidepressant activity. evitachem.com
Another important derivative is bupropion (B1668061), which is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one. evitachem.com Its synthesis often involves the alpha-bromination of 3'-chloropropiophenone (B116997) followed by reaction with tert-butylamine (B42293). chemspider.com
Other derivatives include:
2-Chloro-1-(3-chlorophenyl)propan-1-one : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
3-Chloromethcathinone (B1649792) (3-CMC) : Synthesized from 2-bromo-1-(3-chlorophenyl)propan-1-one by nucleophilic substitution with methylamine (B109427). who.intevitachem.com
Pyrazoline derivatives : Synthesized from chalcones derived from substituted acetophenones. researchgate.net
Triazole derivatives : Synthesized through cyclization reactions involving hydrazines and carbonyl compounds. evitachem.com
The synthesis of these analogues often involves multi-step reaction sequences, including halogenation, amination, condensation, and cyclization reactions.
Preparation of Aminated this compound Derivatives (e.g., 2-Amino-1-(3-Chlorophenyl)propan-1-one / 3-CMC)
The amination of the this compound framework is a key transformation, leading to compounds with significant interest in medicinal and research chemistry. Notable examples include 2-Amino-1-(3-chlorophenyl)propan-1-one and 3-Chloromethcathinone (3-CMC).
One prevalent method for synthesizing 3-CMC begins with 3-chloropropiophenone. chemistry-king.comwikipedia.org This starting material undergoes alpha-halogenation with bromine to form an intermediate, which is then subjected to nucleophilic substitution with methylamine to yield the final racemic product. wikipedia.org Given that cathinones are often unstable as free bases, the product is typically converted to a more stable salt form, such as hydrochloride or hydrobromide. wikipedia.org An alternative approach starts from 2-bromo-1-(3-chlorophenyl)propan-1-one, which is commercially available and can be reacted with methylamine in a nucleophilic substitution reaction to produce 3-CMC. who.int This latter precursor can be synthesized by the α-bromination of 1-(3-chlorophenyl)-1-propanone. who.int
The synthesis of 2-Amino-1-(3-chlorophenyl)propan-1-one can be achieved through several routes. A Mannich reaction-based approach utilizes 3-chlorobenzaldehyde, nitroethane, and ammonium (B1175870) acetate. Another strategy involves the reduction of a 1-(3-chlorophenyl)-2-nitropropan-1-one intermediate. This intermediate is first synthesized via the condensation of 3-chlorobenzaldehyde and nitroethane. The subsequent reduction of the nitro group to a primary amine can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A further method describes the reductive amination of 2-bromo-1-(3-chlorophenyl)propan-1-one using stannous chloride dihydrate.
Table 1: Synthetic Routes to Aminated Derivatives
| Target Compound | Starting Material(s) | Key Reaction Steps | Reference(s) |
|---|
Synthesis of Hydroxylated this compound Precursors
Hydroxylated derivatives of this compound are valuable intermediates, for instance, in the synthesis of pharmaceuticals like bupropion. lookchem.com One such precursor is 1-(3-chlorophenyl)-1-hydroxypropan-2-one (B195654). A common synthetic route to this compound involves the aldol condensation of 3-chlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide.
Another approach to introduce a hydroxyl group is through the α-hydroxylation of ketones. This can be achieved using various reagents and conditions. For example, the use of iodine and an oxidizing agent like 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) has been reported for the α-hydroxylation of related ketones. rsc.org
Table 2: Synthesis of Hydroxylated Precursors
| Target Compound | Starting Material(s) | Key Reaction | Reagents | Reference(s) |
|---|---|---|---|---|
| 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | 3-Chlorobenzaldehyde, Acetone | Aldol Condensation | Sodium hydroxide | |
| α-Hydroxy Ketones | Ketones | α-Hydroxylation | Iodine, IBX, DMSO | rsc.org |
Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety
The this compound chemical framework serves as a foundational element for the design and synthesis of more complex molecular architectures with potential applications in various fields, including medicinal chemistry.
Researchers have incorporated this moiety into novel heterocyclic systems. For example, new 1,2,4-triazole (B32235) derivatives have been designed and synthesized, where the propan-1-one structure is linked to the triazole ring. nih.gov The rationale for such designs often involves combining structural features from different known active molecules to create hybrid compounds with potentially enhanced or novel properties. nih.gov The synthesis of these scaffolds can involve multi-step sequences, including the introduction of the triazole ring via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org
Another area of exploration is the synthesis of thiazole (B1198619) derivatives bearing a β-amino acid and an aromatic moiety, which can be derived from precursors related to this compound. mdpi.com The synthetic strategies for these complex molecules often involve the construction of the thiazole ring followed by the coupling of the β-amino acid component. mdpi.com
The development of such novel scaffolds highlights the versatility of the this compound core structure in generating diverse chemical libraries for screening and development. The design principles often rely on established pharmacophores and the strategic combination of different functional groups to achieve desired chemical and biological properties. nih.govbohrium.com
Table 3: Examples of Novel Scaffolds
| Scaffold Type | Core Moiety | Synthetic Strategy Highlights | Potential Application Area | Reference(s) |
|---|---|---|---|---|
| 1,2,4-Triazole Derivatives | 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | Incorporation of 1,2,4-triazole ring | Anticancer | nih.gov |
| Thiazole Derivatives | Thiazole ring with β-amino acid and aromatic moieties | Construction of thiazole ring and subsequent amide coupling | Antibacterial, Antifungal | mdpi.com |
| 1,2,4-Triazole-3-thione Derivatives | 4-Alkyl-1,2,4-triazole-3-thione | Cyclization reactions to form the triazole-thione ring | Anticonvulsant | bohrium.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Chlorophenyl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 1-(3-chlorophenyl)propan-2-one reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the chlorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The methylene (B1212753) (-CH₂-) protons, situated between the aromatic ring and the carbonyl group, produce a singlet. The methyl (-CH₃) protons of the propan-2-one moiety also give rise to a singlet, but at a more upfield position.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic (Ar-H) | 7.14-7.21 | Multiplet |
| Methylene (-CH₂-) | 3.67 | Singlet |
| Methyl (-CH₃) | 2.14-2.20 | Singlet |
| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) is characteristically found at the most downfield position due to its significant deshielding. The carbon atoms of the aromatic ring appear in a specific range, with their exact chemical shifts influenced by the chlorine substituent and the propan-2-one side chain. The methylene (-CH₂-) and methyl (-CH₃) carbons are observed at more upfield positions.
| Carbon Type | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~205 |
| Aromatic (C-Cl) | ~134 |
| Aromatic (C-H) | ~127-130 |
| Methylene (-CH₂-) | ~50 |
| Methyl (-CH₃) | ~29 |
| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational properties.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands that correspond to the vibrational modes of its specific functional groups. nih.gov A prominent and strong absorption band is observed for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹. The stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic chain are also evident. The presence of the chlorine atom on the phenyl ring gives rise to a C-Cl stretching vibration, which is usually found in the fingerprint region of the spectrum.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O Stretch | ~1715 |
| Aromatic C-H Stretch | ~3050-3100 |
| Aliphatic C-H Stretch | ~2900-3000 |
| C-Cl Stretch | ~600-800 |
| Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions. |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov In the FT-Raman spectrum of this compound, the symmetric vibrations and vibrations of non-polar bonds often produce strong signals. The aromatic ring vibrations are typically prominent, as are the C-H stretching and bending modes. While the carbonyl stretch is also visible in the Raman spectrum, it is generally less intense than in the FT-IR spectrum.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. nih.gov
The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of the 3-chlorobenzyl cation. Another significant fragmentation is the loss of a methyl radical from the molecular ion. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.
Predicted Fragmentation
| Fragment Ion | m/z (mass-to-charge ratio) | Description |
| [C₉H₉ClO]⁺ | 168/170 | Molecular Ion |
| [C₇H₆Cl]⁺ | 125/127 | 3-Chlorobenzyl cation |
| [C₈H₆ClO]⁺ | 153/155 | Loss of a methyl radical |
| [CH₃CO]⁺ | 43 | Acetyl cation |
| Note: The m/z values reflect the presence of ³⁵Cl and ³⁷Cl isotopes. |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry is a pivotal technique for the separation and identification of volatile compounds like this compound. In GC-MS analysis, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule.
For this compound, the mass spectrum is characterized by a molecular ion peak corresponding to its molecular weight, along with several fragment ions. nih.gov The fragmentation pattern typically involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable tropylium-like ion or other characteristic fragments. These patterns are crucial for confirming the compound's identity and for detecting any impurities present in a sample. nih.gov Public databases, such as PubChem, provide reference spectra for this compound, which can be used for comparison and verification of experimental results. nih.gov
| Technique | Instrumentation | Key Findings | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GCMS | Provides a distinct fragmentation pattern for identification. | nih.gov |
High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF MS)
High-performance liquid chromatography coupled with time-of-flight mass spectrometry offers a powerful tool for the analysis of non-volatile or thermally labile compounds, including degradation products and derivatives of this compound. This technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluting compounds are then ionized and their mass-to-charge ratio is determined with high accuracy by the TOF mass analyzer.
Studies on the degradation of related compounds, such as bupropion (B1668061), have utilized HPLC-TOF MS to identify and characterize various degradation products. nih.govomicsonline.orgsci-hub.st For instance, in the analysis of bupropion degradation, a known impurity, 1-hydroxy-1-(3-chlorophenyl)propan-2-one, was successfully characterized based on its accurate mass and fragmentation pattern. nih.govomicsonline.orgsci-hub.st The high mass accuracy of TOF-MS allows for the determination of the elemental composition of the parent and fragment ions, which is instrumental in elucidating the structures of unknown compounds. nih.govsci-hub.st The use of a photodiode array (PDA) detector in conjunction with HPLC can provide additional UV spectral data, further aiding in the identification process. nih.govsci-hub.st
| Technique | Instrumentation | Key Applications | Source |
| High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF MS) | Agilent 6230B TOF with Agilent 1260 Infinity HPLC | Characterization of degradation impurities, accurate mass measurement for formula determination. | nih.govpolicija.si |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. It measures the absorption of UV and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the extent of conjugation in the molecule.
For this compound and its derivatives, the UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ring and the carbonyl group. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. For example, the enol form of related compounds is detectable via UV-Vis spectroscopy. In studies of similar compounds, UV-Vis measurements have been used to confirm the structure and to monitor reactions. rsc.org The absorption spectra typically show a linear correlation with concentration, following the Beer-Lambert law. rsc.org
X-ray Crystallography for Solid-State Structural Determination of Derivatives (where available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Computational Chemistry and Molecular Modeling Studies of 1 3 Chlorophenyl Propan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-(3-Chlorophenyl)propan-2-one. These methods provide a detailed picture of the molecule's geometry, orbital energies, and spectroscopic characteristics.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is often used to achieve a balance between accuracy and computational cost. chemrevlett.comresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's ground-state geometry. For instance, studies on similar chlorophenyl derivatives have successfully used DFT to obtain reliable geometric parameters. chemrevlett.comabechem.com
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (Note: This table is illustrative and represents the type of data obtained from DFT calculations.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C=O | 1.22 Å |
| Bond Angle | C-C-C (propane chain) | 112.5° |
| Dihedral Angle | Cl-C-C-C | 35.0° |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from these orbital energies to quantify the molecule's reactivity. researchgate.net
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes.)
| Descriptor | Formula | Hypothetical Value |
| EHOMO | - | -6.5 eV |
| ELUMO | - | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |
DFT calculations can predict various spectroscopic properties of this compound. Theoretical vibrational frequencies, corresponding to infrared and Raman spectra, can be computed and compared with experimental data to confirm the molecular structure. chemrevlett.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. abechem.com Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis). researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Global Reactivity Descriptors
Molecular Dynamics Simulations for Conformational Analysis and Intramolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal the molecule's conformational flexibility and the nature of its intramolecular interactions. By simulating the motion of atoms, MD can explore the potential energy surface and identify stable conformers. This is particularly useful for understanding how the molecule might change its shape in different environments. Studies on other substituted aromatic compounds have demonstrated the utility of MD in analyzing intramolecular hydrogen bonding and other non-covalent interactions. nih.govrsc.org
Molecular Docking Studies for Predictive Ligand-Target Interactions (for biologically active derivatives)
For biologically active derivatives of this compound, molecular docking is a powerful tool to predict how they might bind to a biological target, such as a protein or enzyme. This technique involves placing the molecule (the ligand) into the binding site of a receptor and calculating the binding affinity. Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net For example, docking studies on ketone derivatives have been used to predict their inhibitory activity against various enzymes. nih.govtubitak.gov.tr
Table 3: Example of Molecular Docking Results for a Hypothetical Derivative of this compound (Note: This table is illustrative of typical docking study outputs.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Enzyme X | -8.2 | Tyr84, Phe210, Arg292 |
| Receptor Y | -7.5 | Leu120, Val150, Ser198 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. For derivatives of this compound, QSAR studies can be developed to predict their activity based on calculated molecular descriptors. These descriptors can be topological, electronic, or steric in nature. benthamdirect.com For instance, a QSAR model for a series of phenyl alkyl ketone derivatives identified that topological and electronic descriptors had a good correlation with their inhibitory activity against phosphodiesterase 4. benthamdirect.com Such models are valuable in medicinal chemistry for designing new compounds with enhanced activity. benthamdirect.combioinfopublication.org
Applications in Medicinal Chemistry and Pharmacology Research of 1 3 Chlorophenyl Propan 2 One and Its Derivatives
Role as a Precursor and Intermediate in Pharmaceutical Synthesis
The primary role of 1-(3-chlorophenyl)propan-2-one in medicinal chemistry is as a key starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.
Synthesis of Bupropion (B1668061) and Related Antidepressant Pharmacophores
This compound is a crucial precursor in the synthesis of bupropion, a widely prescribed atypical antidepressant and smoking cessation aid. nih.govwikipedia.orgdrugbank.com The synthesis typically involves the α-bromination of 1-(3-chlorophenyl)propan-1-one to form 2-bromo-1-(3-chlorophenyl)propan-1-one, which is then reacted with tert-butylamine (B42293). nih.govacs.org Alternatively, reductive amination of this compound with tert-butylamine can also be employed. nih.gov Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI), and its therapeutic effects are attributed to the increased levels of these neurotransmitters in the synaptic cleft. wikipedia.orgdrugbank.com The 3-chloro-substituted phenyl ring is a key structural feature for its activity.
Deconstructed analogs of bupropion have been synthesized from this compound to investigate the structural requirements for its mechanism of action. nih.govresearchgate.net These studies have helped to elucidate the roles of the tert-butylamino group and the meta-chloro substituent in determining whether a compound acts as a reuptake inhibitor or a releasing agent at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net
Table 1: Bupropion Analogs Synthesized from this compound and their Activity
| Compound | Structure | Modification from Bupropion | Primary Mechanism |
| Bupropion | 1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one | - | DAT/NET Reuptake Inhibitor |
| des-Ketobupropion | N-tert-Butyl-1-(3-chlorophenyl)propan-2-amine | Removal of keto group | DAT Uptake Inhibitor |
| des-Chlorobupropion | 2-(N-tert-butylamino)propiophenone | Removal of chloro group | DAT Uptake Inhibitor |
| Compound 6 | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one | N-tert-butyl to N-methyl | DAT Releasing Agent |
| Compound 7 | 2-Amino-1-(3-chlorophenyl)propan-1-one | N-tert-butyl to primary amine | DAT Releasing Agent |
Source: nih.govresearchgate.net
Intermediacy in the Production of Other Therapeutic Agents (e.g., Analgesics, Anti-inflammatory Compounds)
The chemical scaffold of this compound is also utilized in the synthesis of compounds with potential analgesic and anti-inflammatory properties. chemimpex.comresearchgate.netsrce.hrd-nb.infoptfarm.pl For instance, 2-chloro-1-(3-chlorophenyl)propan-1-one, a closely related derivative, serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications. chemimpex.com The reactivity of the chloro and carbonyl groups allows for the construction of more complex molecules. chemimpex.com
Research has explored the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives from related starting materials, which have demonstrated anti-inflammatory and analgesic activities in preclinical studies. researchgate.netsrce.hr Similarly, novel 1,2,3-triazoles derived from ibuprofen (B1674241) have been synthesized and shown to possess anti-inflammatory and bactericidal activities. d-nb.info
Derivates as Precursors for Novel Psychoactive Substances (e.g., Synthetic Cathinones like 3-CMC)
This compound and its immediate derivatives are key precursors in the illicit synthesis of novel psychoactive substances (NPS), particularly synthetic cathinones. who.intwikipedia.orgdrugsandalcohol.ie One of the most prominent examples is 3-chloromethcathinone (B1649792) (3-CMC), a stimulant drug. who.intwikipedia.org
The synthesis of 3-CMC often starts from 1-(3-chlorophenyl)propan-1-one, which is first α-brominated to yield 2-bromo-1-(3-chlorophenyl)propan-1-one. who.intresearchgate.net This intermediate is then reacted with methylamine (B109427) through nucleophilic substitution to produce 3-CMC. who.intwikipedia.org The availability of these precursors is a significant factor in the illicit manufacturing of such substances. who.int
Biological Activity and Mechanism of Action Studies of Related Compounds
The derivatives of this compound, especially synthetic cathinones, have been the subject of extensive pharmacological research to understand their biological activities and mechanisms of action.
Enzyme Inhibition Assays (e.g., Neurotransmitter Reuptake Transporters)
Synthetic cathinones derived from precursors like this compound primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). nih.govwww.gov.uk These compounds can act as either "blockers" (reuptake inhibitors) or "substrates" (releasers) of these transporters. nih.govacs.org
Blockers , like cocaine, bind to the transporter and prevent the reuptake of neurotransmitters from the synapse.
Substrates , like amphetamine, are transported into the neuron and trigger the reverse transport of neurotransmitters out of the cell. acs.org
Studies on bupropion analogs have shown that the nature of the N-alkyl substituent is a critical determinant of the mechanism of action. nih.gov Bulky substituents, such as the tert-butyl group in bupropion, tend to result in reuptake inhibitors, whereas smaller substituents, like a methyl group, often lead to releasing agents. nih.govresearchgate.net
Table 2: In Vitro Potency of Bupropion and its Analogs at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) (Uptake Inhibition) | NET IC₅₀ (nM) (Uptake Inhibition) | SERT IC₅₀ (nM) (Uptake Inhibition) | DAT EC₅₀ (nM) (Release) | NET EC₅₀ (nM) (Release) |
| Bupropion (1) | 520 | 1110 | >10,000 | >10,000 | >10,000 |
| des-Ketobupropion (3) | 210 | 450 | >10,000 | >10,000 | >10,000 |
| Compound 6 (N-methyl) | 1,400 | 1,500 | >10,000 | 230 | 180 |
| Compound 7 (primary amine) | 2,000 | 2,300 | >10,000 | 310 | 250 |
IC₅₀ values represent the concentration of the drug that inhibits 50% of the transporter activity. EC₅₀ values represent the concentration of the drug that produces 50% of its maximal releasing effect. Data from nih.gov.
Receptor Binding Profiling and Investigation of Cellular Signaling Pathway Modulation
Beyond their primary action on monoamine transporters, some derivatives of this compound and related compounds have been investigated for their interactions with other receptors and their influence on cellular signaling pathways.
Bupropion, for instance, also functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid. wikipedia.orgdrugbank.com Its active metabolites also possess this nAChR inhibitory activity. nih.gov
Structure-Activity Relationship (SAR) Investigations for Therapeutic Potential
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological properties of a lead compound. For derivatives of this compound, SAR investigations have been instrumental in identifying key structural modifications that influence their biological activity.
The core structure, characterized by a 3-chlorophenyl ring attached to a propan-2-one backbone, offers several sites for chemical modification. nih.gov Researchers have systematically altered substituents on the phenyl ring and the propanone moiety to probe their effects on potency and selectivity for various biological targets. For instance, the position of the chlorine atom on the phenyl ring is critical; the meta-position, as in this compound, has been found to be crucial for the activity of certain compounds, such as the antidepressant bupropion. researchgate.net
Studies have shown that introducing different functional groups can significantly impact the therapeutic potential. For example, the synthesis of a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, which can be conceptually related to the propanone scaffold, revealed that specific substitutions led to potent antifungal activity. researchgate.net In one study, a derivative with a 4-chlorophenyl group showed notable inhibitory potency. researchgate.net Another study on pyrazoline derivatives, which can be synthesized from chalcones derived from substituted acetophenones, highlighted the importance of the substituent on the pyrazole (B372694) ring for their anti-inflammatory and analgesic properties. researchgate.netglobalresearchonline.net
Furthermore, the replacement of the ketone group with other functionalities, or the introduction of heterocyclic rings, has been a common strategy. For instance, the synthesis of 1,2,4-oxadiazole (B8745197) and 1,2,3-triazole derivatives has been explored to generate compounds with a range of biological activities, including antifungal and anti-inflammatory effects. researchgate.netresearchgate.netmdpi.combohrium.com These studies underscore the versatility of the this compound scaffold in generating diverse chemical entities with distinct pharmacological profiles.
In Vitro and In Vivo Biological Screening of Synthesized Derivatives
The therapeutic potential of derivatives synthesized from or related to this compound is evaluated through extensive in vitro and in vivo biological screening. These assays are crucial for determining the efficacy and selectivity of the new chemical entities.
In Vitro Screening:
Antifungal Activity: Several studies have focused on the antifungal properties of triazole derivatives. In one such study, a series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols were synthesized and evaluated against various Candida species. The derivative 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol demonstrated a notable antifungal profile. mdpi.comnih.gov Another study on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives reported high activity against Candida strains, with some compounds showing outstanding selectivity. researchgate.net
Antimicrobial and Antiproliferative Activity: Pyrazoline derivatives synthesized from chalcones have been screened for their in vitro antibacterial, antioxidant, and antiproliferative properties. researchgate.net Specific derivatives have shown significant activity in these assays, indicating their potential for development as novel therapeutic agents.
Enzyme Inhibition: Derivatives are often tested for their ability to inhibit specific enzymes. For example, molecular docking studies have suggested that (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, a derivative of this compound, could act as a potential adrenaline uptake inhibitor. researchgate.net
In Vivo Screening:
Anti-inflammatory Activity: Promising compounds identified through in vitro screening are often advanced to in vivo models to assess their efficacy in a more complex biological system. For example, certain pyrazoline derivatives have been evaluated for their in vivo anti-inflammatory activity. researchgate.net
These screening processes provide essential data on the biological activity of the synthesized compounds, guiding further optimization and development.
Pharmaceutical Development and Quality Control Applications
Beyond its role as a scaffold for new drug discovery, this compound and its related compounds are vital in the pharmaceutical industry for quality control and assurance.
Utilization as a Quality Control Standard in Drug Formulation Processes
In the manufacturing of pharmaceuticals, consistency and quality are paramount. This compound and its derivatives, particularly those that are known impurities or related compounds of an active pharmaceutical ingredient (API), are used as quality control standards. For instance, Bupropion Hydrochloride Related Compound F, which is 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (B195654), is a critical reference standard in the production of the antidepressant bupropion. simsonpharma.com
These reference standards are essential for:
Method Validation: They are used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring that the method is accurate, precise, and specific for quantifying the API and its impurities.
Release Testing: Pharmaceutical secondary standards, which are traceable to primary standards (e.g., USP), are used in routine quality control labs for the release testing of final drug products. sigmaaldrich.comsigmaaldrich.com This ensures that each batch of the drug meets the required quality specifications before it is released to the market.
Impurity Profiling and Reference Standard in Active Pharmaceutical Ingredient (API) Analysis
Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of a drug product. semanticscholar.orgjclmm.com Any substance in the final API other than the drug substance itself is considered an impurity. semanticscholar.org
This compound can arise as an intermediate or a by-product in the synthesis of certain APIs. semanticscholar.org Therefore, it is often included in the impurity profile of these drugs. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the identification, characterization, and quantification of impurities. semanticscholar.org
The availability of well-characterized reference standards for impurities is crucial for:
Identification and Quantification: Analytical techniques such as HPLC and Mass Spectrometry (MS) are used to detect and quantify impurities in the API. indocoanalyticalsolutions.com Reference standards of compounds like 1-(3-Chlorophenyl)-1,2-propanedione and 1-(3-Chlorophenyl)-1-hydroxy-2-propanone are used to confirm the identity and concentration of these specific impurities. pharmaffiliates.comlgcstandards.com
Stability Studies: Impurity standards are used in stability studies to monitor the degradation of the drug product over time and to identify any new degradation products that may form. researchgate.net
The use of these compounds as reference standards ensures the quality, safety, and efficacy of the final pharmaceutical product. semanticscholar.org
Role As a Key Intermediate in General Organic Synthesis
Building Block for Complex Organic Molecular Architectures
The unique structural features of 1-(3-chlorophenyl)propan-2-one make it an important starting material for the construction of intricate organic molecules. The presence of a ketone functional group allows for a range of reactions, including nucleophilic additions, reductions to alcohols, and condensations. These transformations are fundamental in elaborating the carbon skeleton and introducing new functionalities.
For instance, derivatives of this compound are crucial in the synthesis of various heterocyclic compounds. The related compound, 2-bromo-1-(3-chlorophenyl)propan-1-one, is utilized as a starting material for the synthesis of 2-aryl-3-alkyl-5-methyl-2-morpholinols, a class of compounds that have been investigated for their potential antidepressant activities. This suggests the utility of the parent compound, this compound, in accessing similar morpholine-based structures and other complex heterocyclic systems. The synthesis of 1,2,3-triazole derivatives, another important class of heterocyclic compounds with a wide range of biological activities, often involves precursors that can be derived from ketones like this compound. For example, the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols has been demonstrated, highlighting a pathway where a propanone derivative is a key structural element. mdpi.com
Furthermore, this compound is a known intermediate in the synthesis of pharmaceutical agents. It is a related compound to Bupropion (B1668061), a widely used antidepressant and smoking cessation aid. simsonpharma.com The synthesis of Bupropion and its analogues often involves intermediates with the this compound core structure. The ability to undergo various chemical modifications makes it a valuable scaffold for developing new therapeutic agents.
Synthesis of Fine Chemicals and Specialty Materials
This compound and its derivatives are employed in the production of fine chemicals and can be explored for the development of specialty materials. Fine chemicals are pure, single substances that are produced in limited quantities and are characterized by their complex molecular structures. The reactivity of this compound allows for its incorporation into such molecules.
The synthesis of specialty polymers is an area where derivatives of this compound could find application. For example, hexafluoroacetone, a related ketone, is widely used in creating monomers for specialty polymers with specific thermal and optical properties. researchgate.net While direct evidence for this compound in polymer synthesis is not prevalent, its structural motifs can be incorporated into polymer backbones or side chains to impart desired characteristics such as thermal stability or specific refractive indices.
The production of various organic compounds for life science research is another key application. This compound is available as a biochemical reagent for research purposes, indicating its use in the synthesis of a variety of molecules for biological studies. nih.gov
Applications in Agrochemical Development (e.g., Herbicides, Pesticides)
The structural framework of this compound is found in various agrochemicals, including herbicides, pesticides, and plant growth regulators. The development of new and effective crop protection agents is a continuous effort in the agricultural industry, and this compound serves as a valuable precursor.
For instance, related chlorinated phenyl derivatives are known to be key intermediates in the synthesis of fungicides. The compound 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol is a valuable intermediate for the synthesis of triazole fungicides like prothioconazole. google.com The structural similarity suggests that this compound could be a precursor for analogous fungicidal compounds. Triazole-containing compounds, in general, are known to possess a broad spectrum of biological activities, including herbicidal and plant growth regulatory effects. researchgate.net
Furthermore, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives with herbicidal activity has been reported, showcasing the importance of substituted phenyl structures in agrochemical discovery. researchgate.net The development of pyrrole (B145914) derivatives as plant growth regulators also highlights the utility of aromatic building blocks in creating new agrochemical products. google.com The use of 2-bromo-1-(3-chlorophenyl)propan-1-one as an intermediate in the production of agrochemicals further underscores the potential of the parent ketone in this sector.
The following table provides a summary of related compounds and their applications, suggesting the potential uses of this compound.
| Compound Name | Application Area | Reference |
| 2-Bromo-1-(3-chlorophenyl)propan-1-one | Intermediate for agrochemicals and pharmaceuticals | tcichemicals.com |
| 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol | Intermediate for triazole fungicides | google.com |
| 2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ols | Antifungal agents | mdpi.com |
| Pyrrole derivatives | Plant growth regulators | google.com |
Forensic and Analytical Chemistry Investigations of 1 3 Chlorophenyl Propan 2 One
Use as a Reference Standard in Forensic Drug Analysis and Testing
In forensic drug analysis, the unequivocal identification of a controlled substance or its precursors is paramount. 1-(3-Chlorophenyl)propan-2-one serves as a crucial reference standard for this purpose. Analytical reference standards are highly purified compounds used as a benchmark for comparison against unknown samples seized in criminal investigations. caymanchem.comcaymanchem.com
The availability of a certified reference standard for this compound allows forensic laboratories to:
Confirm the identity of the substance in seized materials through comparative analysis using various analytical techniques.
Quantify the amount of the precursor present in a sample, which can be vital for legal proceedings and for understanding the scale of illicit production.
Calibrate analytical instruments to ensure the accuracy and reliability of the data generated.
Forensic laboratories utilize a range of analytical techniques where a reference standard is indispensable. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The use of a reference standard ensures that the analytical results are legally defensible and meet stringent scientific standards.
Development and Validation of Analytical Methods for Detection and Quantification in Various Matrices
The detection and quantification of this compound in various matrices, such as seized powders, liquids, and residual materials from clandestine laboratories, require robust and validated analytical methods. elementlabsolutions.com The development of these methods is a critical area of research in forensic chemistry.
Key aspects of method development and validation include:
Specificity: The ability of the method to exclusively identify and measure this compound in the presence of other compounds, such as synthesis byproducts or cutting agents. elementlabsolutions.com
Linearity and Range: Establishing a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. elementlabsolutions.comeuropa.eu
Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with known concentrations of the reference standard. elementlabsolutions.comeuropa.eu
Precision: The degree of agreement among a series of measurements of the same sample, which indicates the reproducibility of the method. elementlabsolutions.comeuropa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. europa.euresearchgate.net
Commonly employed analytical techniques for the detection and quantification of this compound include:
| Analytical Technique | Principle | Application in Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass spectral data for identification. | A widely used technique for the routine analysis of seized drug samples due to its sensitivity and specificity. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their interaction with a stationary phase and provides mass spectral data for identification. | Particularly useful for analyzing non-volatile or thermally labile compounds. ews-nfp.bg |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Used for the structural elucidation of new or unknown substances and for the confirmation of reference standards. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. | A rapid and non-destructive technique often used for preliminary screening of samples. nih.gov |
The validation of these methods is crucial to ensure that the results are reliable and can withstand legal scrutiny. canada.ca
Metabolite Identification and Profiling in Biological Samples (for related compounds)
While this compound is a precursor and not typically a drug of abuse itself, understanding the metabolism of the substances synthesized from it, such as 3-chloromethcathinone (B1649792) (3-CMC), is essential for forensic toxicology. researchgate.netnih.gov When a person consumes a drug, the body metabolizes it into various other compounds called metabolites, which can be detected in biological samples like blood and urine.
Metabolite identification studies for cathinone (B1664624) derivatives, which can be synthesized from this compound, have revealed several metabolic pathways. For instance, studies on 3-CMC have identified major metabolites including:
Dihydro-3-CMC
N-desmethyl-3-CMC
N-desmethyl-dihydro-3-CMC researchgate.netnih.govwikipedia.org
The identification of these metabolites provides crucial evidence of drug ingestion, even if the parent drug is no longer detectable in the body. researchgate.netnih.gov This is particularly important in cases of drug-facilitated crimes or driving under the influence of drugs.
| Parent Compound (Example) | Major Metabolites | Significance in Forensic Toxicology |
| 3-Chloromethcathinone (3-CMC) | Dihydro-3-CMC, N-desmethyl-3-CMC, N-desmethyl-dihydro-3-CMC | Serve as biomarkers to confirm drug exposure, even after the parent compound has been eliminated from the body. researchgate.netnih.govwho.int |
| 4-Chloromethcathinone (4-CMC) | Potential metabolites include 4-chlorocathinone. | The identification of metabolites is crucial for documenting the consumption of emerging designer drugs. caymanchem.comresearchgate.net |
| 2-Chloromethcathinone (2-CMC) | Potential metabolites include 2-chlorocathinone. | Understanding the metabolism of different isomers is important for accurate toxicological analysis. caymanchem.comvincibiochem.it |
The development of sensitive analytical methods, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), has been instrumental in the identification and profiling of these metabolites in biological matrices. researchgate.netnih.gov
Impurity Profiling and Source Tracing in Seized Materials (e.g., Illicit Drug Precursors)
Impurity profiling is a powerful forensic tool used to establish links between different drug seizures and to trace them back to a common manufacturing source. drugsandalcohol.ie During the illicit synthesis of drugs and their precursors, impurities are often formed due to incomplete reactions, side reactions, or the use of impure starting materials. ews-nfp.bg The types and relative amounts of these impurities can create a unique "chemical fingerprint" for a specific batch of a drug or precursor.
For this compound, impurity profiling can provide valuable intelligence for law enforcement agencies by:
Linking different seizures of the precursor, suggesting a common supplier or distribution network.
Identifying the synthetic route used to produce the precursor, which can point to the methods and expertise of the clandestine chemists.
Potentially tracing the precursor back to its manufacturing source, aiding in the disruption of illicit drug production at its origin. drugsandalcohol.ieunvienna.org
An example of a significant impurity that can be found in materials related to this compound is iso-3-CMC, a structural isomer of 3-CMC. ews-nfp.bg The presence of such isomers can be indicative of specific synthesis pathways. ews-nfp.bg The analysis of these impurities often requires sophisticated analytical techniques capable of separating and identifying structurally similar compounds.
The international nature of precursor trafficking necessitates global cooperation and information sharing to effectively trace the sources of these chemicals. drugsandalcohol.ieincb.org Databases of impurity profiles can be a valuable resource for law enforcement agencies worldwide in their efforts to combat the illicit drug trade. incb.org
Environmental Fate and Degradation Studies of 1 3 Chlorophenyl Propan 2 One
Biodegradation Pathways and Products in Environmental Systems
There are no available studies that document the biodegradation of 1-(3-Chlorophenyl)propan-2-one in soil, water, or other environmental matrices. Consequently, its metabolic pathways by microorganisms (bacteria or fungi) have not been elucidated. Information regarding potential biodegradation products, the rate of degradation, and the influence of environmental factors such as temperature, pH, and nutrient availability on these processes is currently absent from scientific literature.
Photolytic and Hydrolytic Degradation Mechanisms
Detailed investigations into the photolytic and hydrolytic degradation of this compound under environmentally relevant conditions are not available.
Photolytic Degradation: There is no information regarding the susceptibility of this compound to direct or indirect photodegradation by sunlight. The specific wavelengths of light it might absorb and the subsequent photochemical reactions that would lead to its breakdown have not been studied. While a related compound, 1-hydroxy-1-(3-chlorophenyl)propan-2-one, has been identified as a product of the photolytic degradation of bupropion (B1668061) in alkaline solution, the mechanisms governing the degradation of this compound itself remain unknown. sci-hub.stresearchgate.netnih.govomicsonline.org
Hydrolytic Degradation: The stability of this compound in aqueous environments at varying pH levels (acidic, neutral, and alkaline) has not been a subject of dedicated study. As a result, its rate of hydrolysis and the identity of any resulting degradation products are not known. While the compound is related to substances that form under hydrolytic stress conditions of other chemicals, its own hydrolytic fate has not been characterized. sci-hub.stnih.govomicsonline.org
Environmental Monitoring and Impact Assessment
There is no data available from environmental monitoring programs that report the presence or concentration of this compound in air, water, soil, or sediment. Consequently, an assessment of its potential environmental impact, bioaccumulation, or ecotoxicity cannot be performed based on current knowledge. The search for monitoring data on this specific compound has not yielded any results. epa.gov
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of green and efficient synthetic methods for producing 1-(3-chlorophenyl)propan-2-one and its related compounds is a significant area of future research. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents.
Recent research has focused on greener alternatives. For instance, one approach involves the use of iodine and 1,4-diazabicyclo[2.2.2]octane in methanol (B129727) under the irradiation of a compact fluorescent lamp, offering a more environmentally friendly pathway to α-hydroxyketones, a class of compounds related to the synthesis of this compound derivatives. lookchem.com Another avenue explores flow technology to create safer and more sustainable conditions for the synthesis of related compounds like bupropion (B1668061) hydrochloride, which could be adapted for this compound production. rsc.org The development of catalytic asymmetric tandem reactions, mimicking enzymatic processes, also presents a promising direction for the enantioselective synthesis of related α-amino ketones. lookchem.com
Future work will likely focus on:
Catalytic Systems: Investigating novel catalysts to improve yield, selectivity, and reduce waste.
Flow Chemistry: Further optimizing continuous flow processes for safer, more scalable, and efficient production. rsc.org
Biocatalysis: Exploring the use of enzymes to carry out specific synthetic steps with high stereoselectivity and under mild conditions.
Design and Synthesis of Advanced Functionalized Derivatives for Targeted Applications
The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide array of functionalized derivatives with potential applications in medicine and material science.
Researchers are actively exploring modifications to the this compound backbone to create novel compounds with enhanced biological activities. For example, the synthesis of new 1,2,4-triazole (B32235) derivatives containing amino acid fragments has been a subject of study, with some derivatives showing potential biological activity. mdpi.com The creation of derivatives by introducing different functional groups, such as morpholine (B109124) or piperazine (B1678402) moieties, is also being investigated to explore their therapeutic potential. vulcanchem.comevitachem.com The synthesis of thiourea (B124793) derivatives incorporating the 1-(3-chlorophenyl)propan-2-yl structure is another area of interest. vulcanchem.com
Key areas for future development include:
Medicinal Chemistry: Designing derivatives with improved potency and selectivity for specific biological targets, such as enzymes and receptors, to develop new therapeutic agents. evitachem.com
Material Science: Synthesizing derivatives with unique photophysical or electronic properties for applications in areas like organic electronics or sensor technology.
Agrochemicals: Exploring the potential of new derivatives as pesticides or herbicides.
In-depth Mechanistic Studies of Biological Interactions and Pharmacological Effects
Understanding the precise mechanisms by which this compound and its derivatives interact with biological systems is crucial for their development as therapeutic agents. While some derivatives are known to interact with neurotransmitter transporters, a detailed understanding of these interactions at the molecular level is often lacking. nih.gov
For instance, bupropion, a well-known derivative, acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. nih.gov Its major active metabolite, hydroxybupropion, exhibits a similar pharmacological profile. evitachem.com The structural similarity of 1-(3-chlorophenyl)-1-hydroxypropan-2-one (B195654) to bupropion suggests it may also influence mood-regulating neurotransmitters. Preliminary studies on other derivatives hint at potential anti-inflammatory and analgesic properties.
Future research will likely involve:
Target Identification: Utilizing techniques like chemical proteomics to identify the specific protein targets of novel derivatives.
Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of derivatives bound to their biological targets.
In Vitro and In Vivo Studies: Conducting comprehensive cell-based assays and animal studies to elucidate the pharmacological effects and downstream signaling pathways.
Integration of Computational and Experimental Approaches for Rational Drug Design and Material Science
The synergy between computational modeling and experimental validation is becoming increasingly important in chemical research. For this compound and its derivatives, this integrated approach can accelerate the discovery and optimization process.
Computational methods, such as Density Functional Theory (DFT), are used to predict the structural and electronic properties of these molecules. researchgate.netresearchgate.net Molecular docking studies can forecast the binding affinity and orientation of derivatives within the active sites of target proteins, guiding the design of more potent inhibitors. researchgate.netresearchgate.net For example, molecular docking has been used to investigate the inhibitory nature of (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one with an adrenaline uptake inhibitor. researchgate.net These computational predictions can then be validated through experimental techniques like vibrational spectroscopy (FT-IR and FT-Raman) and X-ray crystallography. researchgate.netresearchgate.net
Future directions in this area include:
Machine Learning: Developing and applying machine learning models to predict the properties and activities of large libraries of virtual derivatives.
Molecular Dynamics Simulations: Running simulations to understand the dynamic behavior of derivatives and their interactions with biological targets over time.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model enzymatic reactions and other complex biological processes with high accuracy.
Regulatory and Societal Implications of Research on this compound and Its Derivatives
The research and potential applications of this compound and its derivatives are not without regulatory and societal considerations, particularly concerning new psychoactive substances (NPS). The emergence of structurally related compounds, such as 3-chloromethcathinone (B1649792) (3-CMC), as NPS has prompted regulatory action. drugsandalcohol.ie
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has conducted risk assessments on 3-CMC, leading to its inclusion in the definition of 'drug' at the European Union level. europa.eueumonitor.eu This highlights the need for a proactive approach to monitoring the synthesis and distribution of new derivatives that could be misused.
Key considerations for the future include:
Regulatory Frameworks: The need for agile and evidence-based regulatory frameworks to address the rapid emergence of new chemical entities.
Public Health: The importance of public health surveillance and harm reduction strategies to mitigate the potential negative consequences of NPS.
Ethical Considerations: The ethical responsibilities of researchers and chemical suppliers in preventing the diversion of these compounds for illicit use.
Q & A
Q. Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- X-ray crystallography : SHELXL software resolves stereochemistry and confirms the ketone moiety .
- MS (EI/ESI) : Molecular ion [M+H]⁺ at m/z 168.5 (Cl isotope pattern confirms chlorophenyl group) .
Q. Challenges :
- Polymorphism : Multiple crystal forms may complicate XRD analysis.
- Hydroscopicity : Requires dry sample handling to avoid hydration artifacts .
Advanced: How does the chlorine substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?
The 3-chlorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or amines). Key factors:
- Electronic effects : Chlorine’s electron-withdrawing nature activates the ketone toward nucleophiles .
- Steric hindrance : The meta-substitution minimizes steric bulk, allowing efficient attack compared to ortho-substituted analogs .
Q. Methodological validation :
- Kinetic studies (e.g., UV-Vis monitoring of reaction rates with varying nucleophiles).
- Computational modeling (DFT) to map electron density distribution .
Basic: What stability considerations are critical for storing this compound, and how can degradation be monitored?
Q. Storage conditions :
- Temperature: –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Light: Amber vials to avoid photodegradation .
Q. Degradation monitoring :
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., hydrolyzed diol) .
- pH-dependent stability : Degrades faster in alkaline conditions (pH >9) due to keto-enol tautomerism .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Case example : Discrepancies in cytotoxicity assays may arise from:
Q. Statistical approaches :
- Meta-analysis of published data to identify outliers.
- Multivariate regression to isolate confounding variables (e.g., solvent used in dosing) .
Basic: What is the role of this compound as a pharmaceutical impurity, and how is it quantified?
As a Bupropion Hydrochloride impurity , it is monitored under ICH guidelines for genotoxic impurities.
Quantification methods :
- LC-MS/MS : LOD ≤0.1 ppm using a C18 column and acetonitrile/water gradient .
- Reference standards : Cross-validate with USP/EP-certified standards .
Advanced: What strategies are employed to study the metabolic pathways of this compound in preclinical models?
Q. In vitro models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
